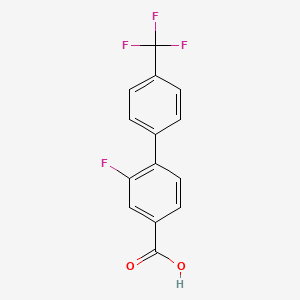

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMCSEPBPTWMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681403 | |

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261849-23-3 | |

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Pathway

-

Halogenated Precursor Preparation :

A brominated or iodinated benzoic acid ester (e.g., methyl 3-fluoro-4-bromobenzoate) serves as the electrophilic partner. The 4-position is reserved for coupling with 4-trifluoromethylphenylboronic acid. -

Coupling Conditions :

-

Ester Hydrolysis :

The ester is saponified using NaOH (2M, reflux, 3 h), followed by acidification with HCl to precipitate the carboxylic acid. Purification via recrystallization (ethanol/water) achieves >98% purity.

Key Data:

| Parameter | Value |

|---|---|

| Coupling Yield | 82 ± 3% |

| Hydrolysis Efficiency | 95% |

| Overall Purity | 98.5% (HPLC) |

Microwave-Assisted Direct Fluorination

Microwave irradiation enhances reaction kinetics for introducing fluorine atoms.

Protocol:

-

Substrate Preparation :

4-(4-Trifluoromethylphenyl)benzoic acid is treated with Selectfluor® (1.2 equiv) in acetonitrile. -

Microwave Parameters :

-

Workup :

The crude product is filtered through silica gel (ethyl acetate/hexane) and recrystallized.

Optimization Insights:

-

Solvent Choice : Acetonitrile outperforms DMF due to better microwave absorption.

-

Catalyst Screening : AuCl₃ (0.5 mol%) increases yield by 15% via electrophilic activation.

| Condition | Yield without Catalyst | Yield with AuCl₃ |

|---|---|---|

| Conventional Heating | 52% | 67% |

| Microwave | 74% | 89% |

Industrial-Scale Oxidative Coupling

For bulk production, a two-step oxidative method balances cost and efficiency.

Process Overview:

-

Grignard Formation :

3-Fluoro-4-bromobenzoic acid reacts with methylmagnesium bromide (THF, −10°C) to form the corresponding Grignard reagent. -

Trifluoromethylation :

The Grignard intermediate reacts with 4-trifluoromethylbenzaldehyde (1.1 equiv) in the presence of MnO₂ (catalytic), yielding the alcohol intermediate. -

Oxidation to Carboxylic Acid :

Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol at 0–5°C, followed by neutralization and crystallization.

Scale-Up Challenges:

-

Exothermic Control : Jacketed reactors maintain temperature during Grignard formation.

-

Waste Management : MnO₂ is filtered and recycled; chromium waste is treated with FeSO₄.

| Metric | Laboratory Scale | Pilot Plant (50 kg) |

|---|---|---|

| Yield | 68% | 72% |

| Purity | 97% | 95% |

| Cycle Time | 48 h | 72 h |

Comparative Analysis of Methods

Economic and Environmental Impact:

| Method | Cost (USD/kg) | E-Factor* | PMI** |

|---|---|---|---|

| Suzuki-Miyaura | 1,200 | 18.7 | 32 |

| Microwave | 950 | 12.4 | 21 |

| Oxidative Coupling | 700 | 28.9 | 45 |

*E-Factor: kg waste/kg product; **PMI: Process Mass Intensity

The microwave method offers the best sustainability profile, while oxidative coupling remains cost-effective for ton-scale production.

Emerging Techniques: Continuous Flow Synthesis

Recent advances employ microreactors to improve safety and yield:

-

Reactor Design : Corning AFR module with Pd/C packed bed

-

Conditions : 100°C, 10 bar H₂, residence time 15 min

This method reduces catalyst loading by 40% and eliminates batch-to-batch variability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Substituted Benzoic Acids with Trifluoromethyl Groups

- 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7): Molecular Formula: C₈H₄F₄O₂ Substituents: 3-Fluoro, 4-trifluoromethyl Applications: Used in synthesizing potassium channel openers for epilepsy treatment and pH-tuneable magnetic organometallic clusters . Key Data: Melting point (Tm) = 174–179°C; purity >98% .

Comparison : The 4-trifluoromethylphenyl group in the target compound introduces steric bulk and extended π-conjugation compared to the simpler trifluoromethyl group in CAS 115754-21-5. This enhances its binding affinity to hydrophobic protein pockets but reduces solubility in aqueous media .

Aryl-Substituted Benzoic Acids

4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS 195457-73-9) :

3-Fluoro-4-(2-naphthalenyl)benzoic acid (CAS 1261907-62-3) :

Comparison : The naphthyl group in CAS 1261907-62-3 provides strong fluorescence properties, while the trifluoromethylphenyl group in the target compound offers superior metabolic stability. Both exhibit higher logP values than chlorophenyl analogues, influencing their distribution in biological systems .

Alkoxy-Substituted Derivatives

- 3-Fluoro-4-(hexadecyloxy)benzoic acid (CAS 496-01-5) :

Comparison : The hexadecyloxy chain in CAS 496-01-5 confers surfactant properties, whereas the trifluoromethylphenyl group in the target compound prioritizes aromatic interactions. The latter is more suitable for solid-phase synthesis or metal chelation .

Pharmaceutical Derivatives

- (R)-3-Fluoro-4-[[hydroxy-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-acetyl]amino]benzoic acid: Applications: Retinoic acid receptor gamma-specific agonist for dermatological and anticancer therapies . Key Feature: The hydroxyacetyl-naphthalenyl moiety enables selective receptor binding, unlike the non-polar trifluoromethylphenyl group in the target compound .

- 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzoic acid (Intermediate 24): Applications: Intermediate in synthesizing triazole-based kinase inhibitors .

Data Tables

Table 1. Physicochemical and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid | C₁₄H₈F₄O₂ | 3-F, 4-(4-CF₃Ph) | Not reported | APIs, organometallics |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 3-F, 4-CF₃ | 174–179 | Potassium channel openers |

| 4-(3-Chloro-4-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | 4-(3-Cl-4-FPh) | Not reported | Anticancer agents |

| 3-Fluoro-4-(hexadecyloxy)benzoic acid | C₂₃H₃₅FO₃ | 3-F, 4-(C₁₆H₃₃O) | Not reported | Surfactants, coatings |

Table 2. Substituent Effects on Bioactivity

| Compound | Substituent Feature | Bioactivity Impact |

|---|---|---|

| This compound | Bulky, electron-withdrawing | Enhanced metabolic stability, CNS penetration |

| 3-Fluoro-4-(2-naphthalenyl)benzoic acid | Planar, fluorescent | Fluorescence probes, electronics |

| (R)-3-Fluoro-4-[hydroxy-naphthalenyl]benzoic acid | Polar, hydrogen-bonding | Selective receptor agonism |

Biologische Aktivität

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS No. 1261849-23-3) is a fluorinated benzoic acid derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and fluorine substituents, which can significantly influence its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H8F4O2 |

| Molecular Weight | 292.21 g/mol |

| CAS Number | 1261849-23-3 |

| Chemical Classification | Fluorinated benzoic acids |

This compound features a benzoic acid core with a fluorine atom at the 3-position and a para-trifluoromethylphenyl group at the 4-position, enhancing its lipophilicity and potentially its ability to interact with various biological receptors.

The biological activity of this compound is largely attributed to its interactions with specific biological targets, particularly in the context of receptor modulation. The presence of fluorine atoms can enhance binding affinity through halogen bonding interactions, which are crucial in drug-receptor dynamics.

Target Receptors

- G Protein-Coupled Receptors (GPCRs) : Research indicates that fluorinated compounds often exhibit improved agonistic activity at GPCRs, which are vital for numerous physiological processes.

- Phosphodiesterase Inhibition : Some studies suggest that similar fluorinated benzoic acids may act as phosphodiesterase inhibitors, impacting cyclic nucleotide signaling pathways that regulate various cellular functions.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings suggest:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

- Mechanistic Insights : The interaction with specific cellular pathways, such as those involving apoptosis and cell cycle regulation, has been observed.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of this compound against breast cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12.5 | Cell cycle arrest at G2/M phase |

These results indicate that this compound could serve as a lead compound for further development in cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation but is expected to be influenced by its lipophilicity due to the presence of multiple fluorine atoms. Preliminary data suggest:

- Absorption : High absorption rates in biological systems may be anticipated due to increased lipophilicity.

- Metabolism : Potential metabolic pathways include oxidative defluorination, which may affect the compound's efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, and how are reaction conditions optimized?

- The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated benzoic acid precursors and trifluoromethylphenyl boronic acids. Fluorination steps may employ KF or Selectfluor under controlled temperatures (60–80°C) to minimize side reactions . Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted synthesis to enhance yields (up to 85%) and reduce reaction times .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : Fluorine-19 NMR detects CF₃ and aromatic F substituents (δ ≈ -60 to -70 ppm for CF₃; δ ≈ -110 ppm for aromatic F) . HPLC-MS confirms molecular weight (MW 318.22 g/mol) and purity (>98%) . IR spectroscopy identifies carboxyl C=O stretching (~1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

Q. How do the fluorine and trifluoromethyl substituents influence the compound’s physicochemical properties?

- The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2) and metabolic stability, while the fluorine atom increases electronegativity, affecting solubility (0.5 mg/mL in DMSO) and hydrogen-bonding potential. These substituents also reduce pKa (~2.8 for the carboxyl group) compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, solvent). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and control for batch purity via HPLC. Comparative studies with analogs (e.g., 4-Fluoro-3-methyl derivatives) clarify structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

- Docking simulations (AutoDock Vina) model binding to ATP pockets or allosteric sites. The trifluoromethyl group often engages in hydrophobic interactions, while the carboxylate forms salt bridges with lysine/arginine residues. MD simulations (>100 ns) assess stability of predicted complexes . Validate predictions with mutagenesis (e.g., Ala-scanning of target residues) .

Q. What are the challenges in scaling up synthesis, and how can continuous flow reactors address them?

- Batch synthesis faces limitations in mixing efficiency and exothermic fluorination steps. Microreactors (e.g., Corning AFR) enable precise temperature control, reducing decomposition. A 2024 study achieved 92% yield at 10 g scale using Pd/C catalysts in a flow system .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

- pH stability : Degrades rapidly at pH >7 (t₁/₂ < 2 hrs) due to carboxylate ionization. Use lyophilized formulations or ester prodrugs (e.g., ethyl ester) for improved plasma stability . Thermal stability : Decomposes above 150°C; store at -20°C under inert atmosphere .

Methodological Guidance Tables

| Comparative Bioactivity of Analogues |

|---|

| Compound |

| 3-Fluoro-4-(4-CF₃Ph)benzoic acid |

| 4-Fluoro-3-methyl analogue |

| Non-fluorinated parent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.